molecular formula C8H11NO B13184554 1-(Piperidin-4-yl)prop-2-yn-1-one

1-(Piperidin-4-yl)prop-2-yn-1-one

Cat. No.: B13184554
M. Wt: 137.18 g/mol
InChI Key: UXCDQQQVHIFTNF-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)prop-2-yn-1-one is an organic compound with the molecular formula C8H11NO It is a piperidine derivative, characterized by the presence of a piperidine ring attached to a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Piperidin-4-yl)prop-2-yn-1-one can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-4-yl)prop-2-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(Piperidin-4-yl)prop-2-yn-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)prop-2-yn-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Piperidin-4-yl)prop-2-yn-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-piperidin-4-ylprop-2-yn-1-one

InChI

InChI=1S/C8H11NO/c1-2-8(10)7-3-5-9-6-4-7/h1,7,9H,3-6H2

InChI Key

UXCDQQQVHIFTNF-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)C1CCNCC1

Origin of Product

United States

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